N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” is a complex organic compound that features a variety of functional groups, including a thiazolidine ring, a phenylpropene moiety, and a tetrahydrothiophene dioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the thiazolidine ring through a cyclization reaction.
- Introduction of the phenylpropene moiety via a condensation reaction.
- Oxidation of the tetrahydrothiophene ring to form the dioxide.
- Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and tetrahydrothiophene rings.
Reduction: Reduction reactions may target the carbonyl groups in the compound.
Substitution: The phenylpropene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for further investigation as a therapeutic agent.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a thiazolidine ring, often used in diabetes treatment.
Phenylpropanoids: Compounds with a phenylpropene moiety, common in natural products.
Sulfoxides and sulfones: Compounds with oxidized sulfur atoms, used in various chemical applications.
Uniqueness
The uniqueness of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-ethylpropanamide” lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C21H24N2O5S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C21H24N2O5S2/c1-2-22(17-12-14-30(27,28)15-17)19(24)11-13-23-20(25)18(29-21(23)26)10-6-9-16-7-4-3-5-8-16/h3-10,17H,2,11-15H2,1H3/b9-6+,18-10- |
InChI Key |
CGXMJYICEXVMJR-CVCOPPNTSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.